Cas no 80020-14-0 (4-(piperidine-1-carbonyl)benzaldehyde)

4-(Piperidine-1-carbonyl)benzaldehyde is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure combines a benzaldehyde moiety with a piperidine carbonyl group, offering dual reactivity for nucleophilic and electrophilic transformations. The aldehyde functionality enables condensation reactions, while the amide linkage provides stability and potential for further derivatization. This compound is particularly valuable in the synthesis of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and conformational flexibility. Its well-defined reactivity profile makes it a reliable building block for constructing complex heterocyclic frameworks. The product is typically supplied with high purity, ensuring consistent performance in demanding synthetic applications.
4-(piperidine-1-carbonyl)benzaldehyde structure
80020-14-0 structure
Product name:4-(piperidine-1-carbonyl)benzaldehyde
CAS No:80020-14-0
MF:C13H15NO2
MW:217.263703584671
MDL:MFCD16309689
CID:2856054
PubChem ID:19069089

4-(piperidine-1-carbonyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(piperidine-1-carbonyl)benzaldehyde
    • G22489
    • Z1067995164
    • 80020-14-0
    • DB-112727
    • p-piperidinocarbonylbenzaldehyde
    • 1-(4'-formylbenzoyl)piperidine
    • DTXSID201288746
    • 4-(Piperidin-1-ylcarbonyl)benzaldehyde
    • UITGRKOJUBJCHX-UHFFFAOYSA-N
    • AKOS015996440
    • SCHEMBL6617073
    • EN300-267150
    • 4-(1-Piperidinylcarbonyl)benzaldehyde
    • FDA02014
    • MDL: MFCD16309689
    • Inchi: InChI=1S/C13H15NO2/c15-10-11-4-6-12(7-5-11)13(16)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2
    • InChI Key: UITGRKOJUBJCHX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 217.110278721Da
  • Monoisotopic Mass: 217.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 37.4Ų

4-(piperidine-1-carbonyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-267150-5.0g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
5.0g
$503.0 2023-07-10
Enamine
EN300-267150-0.5g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
0.5g
$195.0 2023-09-11
Enamine
EN300-267150-2.5g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
2.5g
$345.0 2023-09-11
Enamine
EN300-267150-0.05g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
0.05g
$59.0 2023-09-11
Enamine
EN300-267150-0.1g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
0.1g
$87.0 2023-09-11
Aaron
AR01B2NZ-100mg
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
100mg
$145.00 2025-03-30
Enamine
EN300-267150-10g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
10g
$753.0 2023-09-11
1PlusChem
1P01B2FN-10g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
10g
$993.00 2024-04-21
Aaron
AR01B2NZ-1g
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
1g
$371.00 2025-02-09
Aaron
AR01B2NZ-500mg
4-(piperidine-1-carbonyl)benzaldehyde
80020-14-0 95%
500mg
$294.00 2025-02-09

Additional information on 4-(piperidine-1-carbonyl)benzaldehyde

4-(Piperidine-1-Carbonyl)Benzaldehyde: A Comprehensive Overview

The compound with CAS No 80020-14-0, commonly referred to as 4-(piperidine-1-carbonyl)benzaldehyde, is a versatile organic molecule that has garnered significant attention in both academic and industrial research. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a piperidine carbonyl group. The benzaldehyde core provides aromatic stability, while the piperidine ring introduces nitrogen functionality, making this compound highly amenable to various chemical transformations and applications.

Recent studies have highlighted the potential of 4-(piperidine-1-carbonyl)benzaldehyde in drug discovery and material science. Researchers have explored its role as a building block for synthesizing bioactive molecules, particularly in the development of novel pharmaceutical agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, suggesting its potential in treating chronic inflammatory diseases.

In addition to its pharmacological applications, 4-(piperidine-1-carbonyl)benzaldehyde has been utilized in the synthesis of advanced materials. Its ability to form stable coordination complexes with metal ions has led to its application in the development of metal-organic frameworks (MOFs). A groundbreaking study in *Nature Materials* revealed that MOFs incorporating this compound exhibit exceptional gas adsorption capabilities, making them ideal candidates for environmental remediation technologies.

The synthesis of 4-(piperidine-1-carbonyl)benzaldehyde typically involves a multi-step process that begins with the preparation of piperidine derivatives. Recent advancements in catalytic methods have enabled more efficient and sustainable production routes. For example, the use of enzymatic catalysts has been reported to significantly enhance the yield and purity of this compound, aligning with current trends toward green chemistry practices.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 4-(piperidine-1-carbonyl)benzaldehyde. These methods provide detailed insights into the molecular architecture, ensuring high-quality standards for both research and industrial applications.

In conclusion, 4-(piperidine-1-carbonyl)benzaldehyde (CAS No 80020-14-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its structural versatility and functional groups make it an attractive candidate for further exploration in drug development, material science, and beyond. As research continues to uncover new potentials for this compound, its role in advancing scientific innovation is expected to grow significantly.

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